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Compound of Interest

Compound Name: Menin-MLL inhibitor 20

Cat. No.: B8201747

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide for the characterization of Menin-MLL inhibitor 20
(CAS: 2448173-47-3), a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia

(MLL) protein-protein interaction. The Menin-MLL interaction is a critical dependency for the

oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of

acute leukemia. This application note outlines the physicochemical properties of Menin-MLL
inhibitor 20, a predicted ¹H NMR analysis for structural verification, a standardized protocol for

acquiring high-quality NMR data, and an overview of the targeted signaling pathway.

Introduction
Menin, a nuclear protein encoded by the MEN1 gene, acts as a scaffold protein that is essential

for the chromatin recruitment of MLL fusion proteins. This interaction aberrantly maintains the

expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to the proliferation of

leukemia cells and a block in differentiation. Small molecule inhibitors that disrupt the Menin-

MLL interaction represent a promising therapeutic strategy for MLL-rearranged leukemias.

Menin-MLL inhibitor 20 is an irreversible inhibitor designed to target this interaction, thereby
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offering potential as an anti-tumor agent.[1] Accurate structural confirmation and

characterization of such small molecules are paramount for drug development, and Nuclear

Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.

Physicochemical Properties and Biological Activity
Menin-MLL inhibitor 20 is a complex heterocyclic molecule with the chemical formula

C₃₃H₄₀N₈O₄.[1] A summary of its key properties is provided in the table below. While the

specific IC₅₀ value for Menin-MLL inhibitor 20 is not publicly available, other potent Menin-

MLL inhibitors have demonstrated IC₅₀ values in the low nanomolar to micromolar range,

highlighting the potential potency of this class of compounds. For instance, related inhibitors

such as MI-2 and MI-3 show IC₅₀ values of 446 nM and 648 nM, respectively, in inhibiting MLL

fusion-carrying leukemia cell lines.[2] More advanced analogs like MI-503 exhibit even greater

potency with an IC₅₀ of 14.7 nM.[3]

Property Value

IUPAC Name

tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-

pyrrolo[2,3-d]pyrimidin-6-

yl)phenyl]carbamoyl]-4-

pyridinyl]methyl]piperidin-3-yl]carbamate

CAS Number 2448173-47-3

Molecular Formula C₃₃H₄₀N₈O₄

Molecular Weight 612.72 g/mol

Biological Target Menin-MLL protein-protein interaction

Reported Activity Irreversible inhibitor with antitumor activities

Predicted ¹H NMR Spectrum of Menin-MLL Inhibitor
20
The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and

coupling constants (J) in Hz for Menin-MLL inhibitor 20. These predictions are based on the

analysis of the chemical structure and typical values for similar functional groups. The spectrum
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is expected to be complex due to the numerous aromatic and aliphatic protons in distinct

chemical environments. The numbering of the protons corresponds to the provided chemical

structure image.

Note: This is a predicted spectrum. Actual experimental values may vary.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic Protons (Ar-

H)
7.0 - 8.5 m -

Amide Proton (NH) 9.5 - 10.5 s (broad) -

Pyrrole Proton (NH) 11.0 - 12.0 s (broad) -

Methylene Protons

(CH₂)
2.5 - 4.0 m -

Piperidine Protons

(CH, CH₂)
1.5 - 3.5 m -

Morpholine Protons

(CH₂)
3.7 - 3.9 m -

tert-Butyl Protons

(CH₃)
1.4 - 1.5 s -

Protocol for ¹H NMR Spectroscopy
This protocol provides a standardized procedure for obtaining a high-resolution ¹H NMR

spectrum of Menin-MLL inhibitor 20.

1. Sample Preparation

Weigh approximately 5-10 mg of Menin-MLL inhibitor 20 and dissolve it in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
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Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain one.

2. NMR Instrument Setup

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Tune and match the probe for the ¹H frequency.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of

<0.5 Hz for a singlet is recommended.

3. ¹H NMR Spectrum Acquisition

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker

instruments).

Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts

(e.g., -2 to 14 ppm).

Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good

signal-to-noise ratio.

Relaxation Delay: Use a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative

integration.

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

4. Data Processing

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum manually to obtain a flat baseline.
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Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or

residual solvent peak) to its known value.

Integrate the signals to determine the relative ratios of the different protons.

Analyze the multiplicities and coupling constants of the signals to aid in structural

assignment.

Signaling Pathway and Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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